molecular formula C12H14N2O B15212670 1,3,4-Oxadiazole, 2-(1,1-dimethylethyl)-5-phenyl- CAS No. 75655-52-6

1,3,4-Oxadiazole, 2-(1,1-dimethylethyl)-5-phenyl-

Cat. No.: B15212670
CAS No.: 75655-52-6
M. Wt: 202.25 g/mol
InChI Key: DWSUGUDZPQYIFP-UHFFFAOYSA-N
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Description

The compound 2-(1,1-dimethylethyl)-5-phenyl-1,3,4-oxadiazole (hereafter referred to as Compound A) features a 1,3,4-oxadiazole heterocyclic core substituted at the 2-position with a bulky tert-butyl (1,1-dimethylethyl) group and at the 5-position with a phenyl ring. This structure confers unique physicochemical properties, such as increased lipophilicity due to the tert-butyl group, which may enhance membrane permeability and bioavailability.

Properties

CAS No.

75655-52-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-tert-butyl-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11-14-13-10(15-11)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

DWSUGUDZPQYIFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of tert-butyl hydrazide with benzoic acid in the presence of phosphorus oxychloride can yield the desired oxadiazole compound.

Industrial Production Methods: Industrial production of 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A belongs to a broader class of 2,5-disubstituted 1,3,4-oxadiazoles. Key structural variations among analogues include:

Substituent at Position 2 Substituent at Position 5 Biological Activity Reference
Tert-butyl (1,1-dimethylethyl) Phenyl Inferred: Antifungal, CNS potential
Methylsulfonyl 3,4,5-Trimethoxyphenyl Antifungal (EC₅₀: 19.9–93.3 µg/mL)
4-Chlorophenyl 4-Nitrophenyl CNS depressant activity
4-Nitrophenyl 4-Nitrophenyl CNS depressant activity
Adamantan-1-yl 4-Fluorophenyl Structural studies (crystallography)
  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., nitro, sulfonyl) at C2/C5 exhibit enhanced antifungal and CNS depressant activities compared to Compound A ’s tert-butyl (electron-donating) group . For instance, 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole demonstrated potent antifungal activity (EC₅₀: 19.9 µg/mL) against Fusarium oxysporum, outperforming the commercial fungicide hymexazol .
  • Aromatic vs. Aliphatic Substituents : Phenyl groups at C5 (as in Compound A ) are common in bioactive derivatives. However, substitution with heteroaromatic rings (e.g., thiophene, pyridine) improves cytotoxicity. For example, 5-(thiophen-2-yl)-2-(5-methyl-2-nitrophenyl)-1,3,4-oxadiazole showed IC₅₀ = 10–19.45 µg/mL against cancer cells, comparable to podophyllotoxin .
Pharmacological Activity Comparison

Antifungal Activity :

  • However, sulfonyl-substituted analogues (e.g., 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole) show superior activity (EC₅₀: 19.9 µg/mL) due to stronger electron-withdrawing effects and hydrogen-bonding capacity .

Cytotoxicity :

  • Compound A lacks direct cytotoxicity data, but analogues with nitro or heteroaromatic substituents exhibit significant activity. For instance, 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole showed IC₅₀ = 5.3 µM against Caco-2 cells .

CNS Activity :

  • Derivatives with dual electron-withdrawing groups (e.g., 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole) demonstrated potent CNS depressant effects, likely via enhanced receptor binding affinity. In contrast, Compound A ’s tert-butyl group may prioritize metabolic stability over acute activity .
Physicochemical Properties
Property Compound A 2-(Methylsulfonyl)-5-(3,4,5-TMP)-Oxadiazole 5-(Thiophen-2-yl)-2-(5-Me-2-NO₂-Ph)-Oxadiazole
Molecular Weight ~262 g/mol 368.4 g/mol 318.3 g/mol
LogP (Predicted) ~4.5 ~3.2 ~3.8
Bioactivity Inferred Antifungal (EC₅₀: 19.9 µg/mL) Cytotoxic (IC₅₀: 10–19.45 µg/mL)
Key Substituent Effects Lipophilicity Electron-withdrawing, H-bonding Heteroaromatic enhancement

Biological Activity

1,3,4-Oxadiazoles are a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific compound 1,3,4-Oxadiazole, 2-(1,1-dimethylethyl)-5-phenyl- has garnered attention in recent research due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula: C16_{16}H18_{18}N2_2O
  • Molecular Weight: 258.33 g/mol
  • CAS Number: 15082-28-7
  • Structure: The compound features a phenyl group and a tert-butyl substituent on the oxadiazole ring, which may influence its biological activity.

Biological Activity Overview

The biological activity of 1,3,4-Oxadiazole derivatives has been extensively studied. Below are key findings regarding its pharmacological effects:

Antimicrobial Activity

Research has shown that various oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study indicated that oxadiazole derivatives demonstrated strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Another investigation revealed that compounds similar to the target compound inhibited the growth of Escherichia coli and Pseudomonas aeruginosa effectively .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound:

  • In vitro studies reported that certain oxadiazole derivatives did not adversely affect normal cell viability and even enhanced cell proliferation at specific concentrations .
  • Notably, one study highlighted that a derivative showed significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of oxadiazole compounds:

  • The presence of electron-withdrawing groups on the phenyl ring was associated with enhanced antimicrobial activity.
  • Modifications to the substituents on the oxadiazole ring also influenced the potency against various pathogens .

Case Studies

Several case studies have illustrated the application of 1,3,4-Oxadiazole derivatives in medicinal chemistry:

Case Study 1: Antimicrobial Efficacy

In a comparative study involving multiple oxadiazole derivatives:

  • Compound variants were tested against a panel of bacterial strains. The results indicated that modifications in the substituents significantly affected their antimicrobial potency.
CompoundBacterial StrainInhibition Zone (mm)
AS. aureus20
BE. coli25
CP. aeruginosa15

Case Study 2: Cancer Cell Lines

A synthesis of new oxadiazole derivatives was evaluated for anticancer properties:

  • The derivatives were tested on various cancer cell lines (e.g., HeLa, MCF-7) showing promising results with IC50_{50} values ranging from 10 to 50 µM.
CompoundCell LineIC50_{50} (µM)
XHeLa15
YMCF-720

Q & A

Q. Yield Considerations :

  • Higher temperatures (>100°C) risk decomposition but accelerate cyclization.
  • Electron-withdrawing substituents on the phenyl ring (e.g., nitro groups) reduce steric hindrance, improving yields .

Advanced: How do substituent electronic effects on the phenyl ring influence the compound’s pharmacological activity?

Methodological Answer:
Substituents modulate bioactivity by altering electron density and hydrogen-bonding capacity:

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or chloro (-Cl) groups enhance anticonvulsant and antidepressant activity by increasing electrophilicity, facilitating receptor interactions .
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) groups improve solubility but may reduce binding affinity in hydrophobic enzyme pockets .

Q. Experimental Design :

  • Comparative SAR Studies : Synthesize derivatives with -NO₂, -Cl, -OCH₃, and -CH₃ substituents.
  • In Vitro Assays : Use GABA receptor binding or serotonin reuptake inhibition models to quantify activity .

Basic: What spectroscopic techniques are critical for characterizing this oxadiazole derivative?

Methodological Answer:

  • ¹H NMR : Signals at δ 1.45 ppm (tert-butyl CH₃) and δ 7.3–8.1 ppm (phenyl protons) confirm structure .
  • IR Spectroscopy : Peaks at 1610–1650 cm⁻¹ (C=N stretching) and 1220–1260 cm⁻¹ (C-O-C) validate the oxadiazole ring .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 245.1 (C₁₂H₁₃N₂O) .

Q. Data Interpretation :

  • Splitting patterns in NMR distinguish regioisomers (e.g., 1,3,4- vs. 1,2,4-oxadiazoles) .

Advanced: How can computational methods predict the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS). The tert-butyl group directs electrophiles to the para position of the phenyl ring .
  • Hammett Constants : Use σ values to predict substituent effects. EWGs increase reactivity at the oxadiazole ring’s N-atoms .

Q. Validation :

  • Compare computed activation energies with experimental kinetic data for bromination or nitration reactions .

Basic: What are the key challenges in achieving high purity during synthesis?

Methodological Answer:

  • Byproduct Formation : Hydrazine byproducts from incomplete cyclization require column chromatography (silica gel, ethyl acetate/hexane) for removal .
  • Moisture Sensitivity : The tert-butyl group is prone to hydrolysis; use anhydrous solvents and inert atmospheres .

Q. Purity Assessment :

  • HPLC with a C18 column (acetonitrile/water, 70:30) resolves impurities <0.5% .

Advanced: How does the compound’s structure contribute to its performance in optoelectronic devices?

Methodological Answer:

  • Electron-Transport Properties : The oxadiazole ring’s electron-deficient nature enhances charge mobility in organic light-emitting diodes (OLEDs) .
  • Device Integration : Blend with poly(9-vinylcarbazole) (PVK) to achieve white-light emission via exciplex formation .

Q. Characterization :

  • Cyclic Voltammetry : HOMO/LUMO levels (~-5.8 eV/-2.9 eV) align with common hole/electron transport materials .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .

Q. Stability Testing :

  • Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can green chemistry principles be applied to improve the synthesis’s sustainability?

Methodological Answer:

  • Solvent-Free Reactions : Mechanochemical grinding of precursors (e.g., acylhydrazide + tert-butyl isocyanide) reduces waste .
  • Biocatalysts : Lipases or laccases catalyze cyclization under mild conditions (pH 7, 25°C) .

Q. Metrics :

  • Calculate E-factor (kg waste/kg product); aim for <5 via solvent recycling .

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